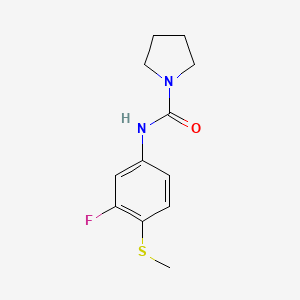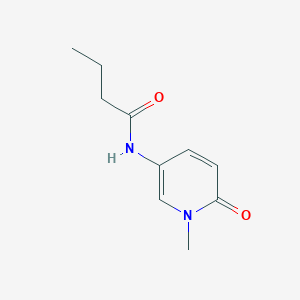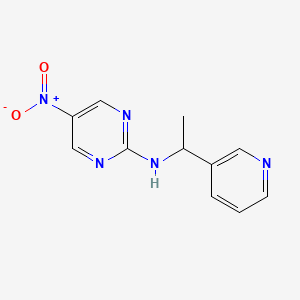![molecular formula C12H19N3O B7586779 2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPPE, and it is a piperazine derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of MPPE is not fully understood. However, it has been suggested that MPPE may act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. MPPE has also been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
MPPE has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MPPE has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, MPPE has been found to enhance the activity of antioxidant enzymes and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPE in lab experiments is its potential as a neuroprotective agent. It has been shown to protect against neuronal damage caused by oxidative stress and inflammation. Another advantage is its potential as an antidepressant and anxiolytic agent. However, one limitation of using MPPE in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of MPPE. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to study its potential as an antidepressant and anxiolytic agent in the treatment of mood and anxiety disorders. Additionally, the development of more efficient synthesis methods for MPPE may allow for further exploration of its potential applications in medicine.
Métodos De Síntesis
The synthesis of MPPE can be achieved through various methods, including the reaction of 6-methyl-2-pyridinecarboxylic acid with piperazine in the presence of a coupling agent such as EDC or DCC. Another method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with ethanol to yield MPPE.
Aplicaciones Científicas De Investigación
MPPE has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-anxiety, and antidepressant effects. MPPE has also been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-11-3-2-4-12(13-11)15-7-5-14(6-8-15)9-10-16/h2-4,16H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKSUWQJLFZMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)



![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)


![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
